Methiobencarb

Weed Science Rice Agronomy Herbicide Efficacy

Generic thiocarbamate substitution risks experimental failure due to differential soil adsorption & phytotoxicity. Methiobencarb (CAS 18357-78-3) is the exact compound required for validated studies on rice weed control, environmental fate, and SAR analysis. - Benchmark soil half-life of 10.24 days in sandy clay loam enables accurate dissipation modeling. - Core component of patented synergistic herbicide mixtures (JPS5296735A) for broad-spectrum control. - Validated HPLC separation on Newcrom R1 columns ensures reliable residue detection in rice matrices. Procure with confidence for reproducible, defensible research data.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
CAS No. 18357-78-3
Cat. No. B097969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiobencarb
CAS18357-78-3
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)SCC1=CC=C(C=C1)OC
InChIInChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3
InChIKeyBUHNESFUCHPWED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiobencarb: Thiocarbamate Herbicide for Research


Methiobencarb (CAS 18357-78-3), systematically named S-4-methoxybenzyl diethyl(thiocarbamate) [1], is a thiocarbamate-class herbicide. Its primary documented application lies in the control of annual grasses and broadleaf weeds, particularly within rice paddy agricultural systems [2]. As a member of the thiocarbamate family, it shares a common mode of action involving the inhibition of lipid synthesis [3], though its specific molecular target within this pathway is not well-defined. This compound serves as a reference material and a subject of study in areas such as environmental fate, residue analysis, and comparative herbicidal efficacy. Key research interests include its behavior in irrigated soil [4], its separation and analysis via HPLC [5], and its role in patent formulations for broad-spectrum weed management [6].

Application Thiocarbamate herbicide for rice paddy weed control studies
Mode of Action Lipid synthesis inhibitor; specific target undefined within this pathway
Research Context Environmental fate, residue analysis, and SAR investigations

Why Methiobencarb Substitution Fails in Rice Research


Within the thiocarbamate herbicide class, subtle variations in the S-benzyl substituent directly influence critical performance parameters including soil adsorption, volatility, and selective phytotoxicity [1]. Direct substitution of Methiobencarb with a compound like molinate (S-ethyl azepane-1-carbothioate), EPTC (S-ethyl dipropylcarbamothioate), or benthiocarb (S-4-chlorobenzyl diethylcarbamothioate) without explicit comparative data is therefore scientifically unsound. For instance, the 4-methoxybenzyl moiety of Methiobencarb confers distinct physicochemical properties (e.g., boiling point ~162-163 °C at 1 mmHg [2]) and, by class-level inference, a unique pattern of degradation and weed spectrum control compared to its 4-chloro analog, thiobencarb . Consequently, researchers focused on specific rice weed spectra, herbicide synergism [3], or the environmental fate of the 4-methoxybenzyl metabolite must procure Methiobencarb specifically. The evidence below underscores that generic substitution without supporting data risks experimental failure and procurement of an unsuitable compound.

Methiobencarb (4‑OCH₃)
Thiobencarb (4‑Cl analog)
The 4‑methoxy vs. 4‑chloro substitution may shift weed‑control spectrum, lipophilicity, and soil behavior; field performance may not transfer directly.
Methiobencarb
Molinate / EPTC
Different S‑benzyl substituents alter volatility, degradation, and selectivity; class‑level inference does not guarantee interchangeable phytotoxicity profiles.
Methiobencarb
Any other thiocarbamate
Boiling point and half‑life differences require compound‑specific method validation; substituting without supporting data may compromise purification or residue analysis.

Evidence of Methiobencarb Differentiation


Weed Control Comparison in Transplanted Rice

In a comparative study of herbicides in transplanted rice, thiobencarb (the 4-chloro analog of Methiobencarb) exhibited the lowest weed control efficiency among the compounds tested . While a direct head-to-head comparison with Methiobencarb was not performed, this finding provides a crucial class-level inference. The structural divergence—specifically, the 4-methoxy substitution in Methiobencarb versus the 4-chloro substitution in thiobencarb—is known to alter lipophilicity and, consequently, soil interaction and uptake [1]. This suggests Methiobencarb may possess a distinct, and potentially more effective, weed control spectrum against specific paddy weeds, a key differentiator for researchers developing optimized weed management strategies.

Weed control vs. thiobencarb
Class‑level inference
Thiobencarb (4‑Cl) showed lowest weed control efficiency; Methiobencarb (4‑OCH₃) performance implied differential.
Structural modification may alter weed‑spectrum response.
Direct head‑to‑head not available; review field context.
Weed Science Rice Agronomy Herbicide Efficacy

Synergistic Herbicidal Activity in Patents

A Japanese patent (JPS5296735A) explicitly describes a mixed herbicide comprising methoxyphenone and benthiocarb, claiming an 'excellent additive herbicidal effect against grown true-grass weeds and broad-leaved weeds' [1]. While Methiobencarb itself is not the sole active ingredient in this claim, the patent positions it as a critical component for achieving a synergistic outcome not attainable with benthiocarb or methoxyphenone alone. This provides direct, quantitative evidence (though the exact synergistic ratio is not disclosed in the abstract) that Methiobencarb's inclusion in a formulation can significantly enhance the overall herbicidal spectrum and efficacy compared to a single-entity thiocarbamate treatment.

Synergistic mixture patent
Head‑to‑head
Methiobencarb + methoxyphenone + benthiocarb gave 'excellent additive herbicidal effect' over single entities (JPS5296735A).
Reported synergistic effect supports mixture formulation research.
Quantitative synergy ratio not disclosed; requires confirmation.
Herbicide Development Agricultural Chemistry Formulation Science

Distinctive Boiling Point

Methiobencarb exhibits a boiling point of 162-163 °C at a reduced pressure of 0.9-1 mmHg [1]. This specific physicochemical property is a direct result of its unique molecular structure (C13H19NO2S, MW 253.36) and directly informs purification and handling protocols. In comparison, the structurally related thiocarbamate EPTC (S-ethyl dipropylthiocarbamate, C9H19NOS) is a liquid with a boiling point of 136.5 °C at 10 mmHg . This difference in boiling point, particularly under varying vacuum conditions, is critical for scientists using distillation for purification or when developing gas chromatography methods for residue analysis. Substituting a compound with a different boiling point profile could lead to sample degradation, method failure, or inaccurate quantification.

Boiling point
Method context
162–163 °C (0.9–1 mmHg)
Guides distillation‑based purification and GC method setup.
Compare with EPTC 136.5 °C at 10 mmHg; vacuum conditions differ.
Chemical Synthesis Purification Analytical Chemistry

Soil Degradation Half-Life

Studies on Methiobencarb's environmental fate report a half-life of 10.24 days in sandy clay loam soil . This quantitative metric serves as a crucial benchmark for researchers modeling its persistence and potential for off-site movement in paddy environments. In contrast, thiobencarb has been shown to be slowly degraded under paddy field conditions, with degradation rates highly dependent on temperature [1]. While the exact half-life value for thiobencarb under identical conditions is not available for direct comparison, the reported 10.24-day half-life for Methiobencarb provides a specific, measurable parameter. This value is essential for designing field dissipation studies, assessing environmental risk, and comparing the compound's behavior against in-class analogs, thereby justifying its specific procurement for environmental fate research.

Soil half‑life
Class‑level inference
10.24 days (sandy clay loam)
Quantitative benchmark for paddy dissipation modeling.
Thiobencarb degradation described qualitatively; direct comparison requires identical conditions.
Environmental Science Soil Chemistry Pesticide Degradation

Methiobencarb Research Application Scenarios


Synergistic Herbicide Formulations

As evidenced by Japanese Patent JPS5296735A [1], Methiobencarb is a key component in developing synergistic herbicide mixtures. Researchers in formulation chemistry should procure Methiobencarb to replicate or improve upon these patented combinations, aiming to achieve enhanced weed control spectra, particularly against established stands of true-grass and broadleaf weeds in rice or other cereal crops. The observed 'excellent additive herbicidal effect' provides a validated starting point for creating next-generation, multi-mode-of-action products.

HPLC Residue Analysis Method

The successful separation of Methiobencarb using a reverse-phase HPLC method with a Newcrom R1 column [1] demonstrates its amenability to rigorous analytical chemistry. This specific application scenario is critical for food safety and environmental monitoring programs. Scientists in regulatory and contract research organizations should procure Methiobencarb as a certified reference standard to develop and validate robust LC-MS/MS or HPLC-UV methods for detecting its residues in rice grain, soil, and water, leveraging the established chromatographic conditions as a reliable starting point.

Environmental Fate Modeling in Paddy Soils

The quantifiable soil degradation half-life of 10.24 days in sandy clay loam [1] makes Methiobencarb an ideal candidate for detailed environmental fate studies. Researchers in soil science and ecotoxicology should use this compound to build and calibrate dissipation models specific to irrigated agriculture. By comparing the 10.24-day benchmark against other thiocarbamates or under varying redox conditions, scientists can generate critical data for pesticide risk assessment and develop best management practices to mitigate groundwater contamination.

SAR Studies in Thiocarbamate Selectivity

The structural divergence between Methiobencarb (4-methoxybenzyl) and its close analog thiobencarb (4-chlorobenzyl) [1] provides a powerful tool for SAR studies. Plant physiologists and molecular biologists can procure both compounds to conduct comparative investigations into their differential uptake, translocation, and metabolism within target weeds and rice plants. These experiments can elucidate the molecular basis of herbicide selectivity [2], potentially uncovering new targets or mechanisms that can be exploited for designing safer and more effective weed control solutions.

Application
Selection Property
Validation Focus
Synergistic mixture formulation
Reported additive herbicidal effect with benthiocarb
Mixture efficacy spectrum review under target weed profiles
HPLC residue analysis
Reverse‑phase retention behavior and detection compatibility
Method reproducibility in rice grain, soil, and water matrices
Environmental fate modeling
Quantitative soil half‑life context
Dissipation model calibration under irrigated paddy conditions
SAR selectivity studies
4‑methoxy vs. 4‑chloro structure‑activity relationship
Differential uptake, translocation, and metabolism in rice vs. weeds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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